![molecular formula C8H9NO3 B2473874 (E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide CAS No. 1000514-64-6](/img/structure/B2473874.png)
(E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide
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Overview
Description
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold these atoms together. Techniques such as X-ray photoelectron spectroscopy can be used to identify the elements within a material .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions it undergoes (e.g., redox, substitution, addition) can be studied .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
- Findings : Preliminary results indicate that additional unidentified residues contribute to the more acidic properties of natural EPO. Developing specific antibodies recognizing asialo-erythropoietin molecules could lead to a confirmation test for detecting rHuEPO .
- Significance : BHF serves as a valuable platform molecule derived from biomass, with potential applications in sustainable materials and biofuels .
- Method : Researchers demonstrated electrochemical reduction of HMF to BHMF, providing an alternative route for monomer production .
Anti-Doping Control in Sports:
Biomass Conversion: 2,5-Bis(hydroxymethyl)furan (BHF) Synthesis:
Electrochemical Reduction for Monomer Production:
Simultaneous Production of 2,5-Furandicarboxylic Acid (FDCA) and H2:
Catalytic Transfer Hydrogenation Using ZrO(OH)2:
Biofuel and Valorized Chemicals Production:
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-8(11)4-3-6-1-2-7(5-10)12-6/h1-4,10H,5H2,(H2,9,11)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYHWSXZHCHXTC-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=CC(=O)N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)/C=C/C(=O)N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide | |
CAS RN |
1000514-64-6 |
Source
|
Record name | (2E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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